molecular formula C7H7ClFNO2 B2709840 5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride CAS No. 2402831-34-7

5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride

Cat. No.: B2709840
CAS No.: 2402831-34-7
M. Wt: 191.59
InChI Key: ZHXSQGOAKIQTKI-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical structure, which includes a fluorine atom attached to a benzodioxole ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride involves several steps. One common method includes the use of palladium-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Chemical Reactions Analysis

5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride has shown promise in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cell function and signaling pathways.

    Medicine: It has been investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and post-traumatic stress disorder.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly serotonin and dopamine pathways, which are associated with mood regulation and cognitive function. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride can be compared with other similar compounds, such as:

    5-Fluorobenzo[d][1,3]dioxol-4-amine: This compound shares a similar structure but lacks the hydrochloride group.

    1,3-Benzodioxol-4-amine: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.

The presence of the fluorine atom and the hydrochloride group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

5-fluoro-1,3-benzodioxol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXSQGOAKIQTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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